Calcium phosphate

Description

Properties

IUPAC Name |

tricalcium;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORWJWZARLRLPR-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

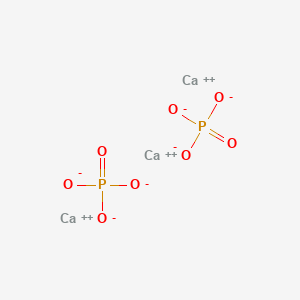

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Ca+2].[Ca+2].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3(PO4)2, Ca3O8P2 | |

| Record name | CALCIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049803 | |

| Record name | Tricalcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Calcium phosphate is an odorless white solid. Sinks and mixes with water. (USCG, 1999), White odorless solid; [CAMEO] | |

| Record name | CALCIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium phosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12703 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

7.7g/L | |

| Record name | Calcium Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Density |

2 to 3 at 68 °F (USCG, 1999) | |

| Record name | CALCIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

7758-87-4; 10103-46-5, 7758-87-4, 10103-46-5, 21063-37-6 | |

| Record name | CALCIUM PHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8391 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Calcium phosphate, tribasic [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010103465 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monetite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021063376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tricalcium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.244 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICALCIUM PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4C08XP666 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

>450 | |

| Record name | Calcium Phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11348 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-Depth Technical Guide to the Phases of Calcium Phosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various phases of calcium phosphate, materials of critical importance in biomedical research, materials science, and pharmaceutical development. Given their chemical similarity to the mineral component of bone and teeth, calcium phosphates are extensively studied and utilized for applications ranging from bone grafts and coatings for orthopedic implants to drug delivery vehicles.[1][2] This document details the key physicochemical properties of the most common this compound phases, outlines experimental protocols for their synthesis and characterization, and illustrates the dynamic relationships between these phases.

Core this compound Phases: A Comparative Overview

The diverse family of calcium phosphates is characterized by variations in their calcium-to-phosphate (Ca/P) molar ratio, crystal structure, and solubility, which in turn dictate their biological performance.[1] The primary phases of interest in biomedical applications are Amorphous this compound (ACP), Dithis compound Dihydrate (DCPD), Octathis compound (OCP), Trithis compound (TCP), Hydroxyapatite (HA), and Tetrathis compound (TTCP). A summary of their key quantitative properties is presented in Table 1.

| Phase Name | Abbreviation | Chemical Formula | Ca/P Molar Ratio | Solubility Product (pKsp) @ 25°C | Crystal System | pH Stability Range |

| Amorphous this compound | ACP | CaxHy(PO4)z·nH2O | 1.3 - 2.5 | Not well-defined | Amorphous | ~5-12 |

| Dithis compound Dihydrate (Brushite) | DCPD | CaHPO4·2H2O | 1.0 | 6.59 | Monoclinic | 2.0 - 6.0 |

| Octathis compound | OCP | Ca8H2(PO4)6·5H2O | 1.33 | 96.6 | Triclinic | 5.5 - 7.0 |

| β-Trithis compound | β-TCP | β-Ca3(PO4)2 | 1.5 | 28.9 | Rhombohedral | Not formed in aqueous solution |

| α-Trithis compound | α-TCP | α-Ca3(PO4)2 | 1.5 | 25.5 | Monoclinic | Not formed in aqueous solution |

| Hydroxyapatite | HA | Ca10(PO4)6(OH)2 | 1.67 | 116.8 | Hexagonal | 9.5 - 12 |

| Tetrathis compound | TTCP | Ca4(PO4)2O | 2.0 | ~44 | Monoclinic | Not formed in aqueous solution |

Table 1: Quantitative Properties of Key this compound Phases [3][4]

Phase Relationships and Transformation Pathways

The various phases of this compound are not static entities but can transform from one to another, particularly in aqueous environments. These transformations are governed by factors such as pH, temperature, and the presence of other ions. A key pathway in biomineralization is the transformation of amorphous this compound to the more stable crystalline hydroxyapatite.

The interrelationships between the different this compound phases are complex and depend on the specific environmental conditions. The following diagram illustrates some of the key logical relationships and potential transformations.

Experimental Protocols

Synthesis of Hydroxyapatite via Wet Chemical Precipitation

This protocol describes a common method for synthesizing hydroxyapatite powder.

Materials:

-

Calcium nitrate tetrahydrate (Ca(NO3)2·4H2O)

-

Diammonium hydrogen phosphate ((NH4)2HPO4)

-

Ammonium hydroxide (NH4OH) solution

-

Deionized water

-

Beakers, magnetic stirrer, pH meter, filter paper, oven, furnace

Procedure:

-

Prepare a 0.5 M solution of Ca(NO3)2·4H2O in deionized water.

-

Prepare a 0.3 M solution of (NH4)2HPO4 in deionized water.

-

Slowly add the (NH4)2HPO4 solution to the Ca(NO3)2 solution under constant stirring.

-

During the addition, maintain the pH of the mixture at 10-11 by adding NH4OH solution.

-

After the addition is complete, continue stirring for 24 hours to age the precipitate.

-

Filter the precipitate and wash it several times with deionized water to remove any unreacted ions.

-

Dry the precipitate in an oven at 80-100 °C for 24 hours.

-

To improve crystallinity, the dried powder can be calcined in a furnace at temperatures ranging from 800 to 1200 °C for 2 hours.

Characterization of this compound Phases

1. X-ray Diffraction (XRD) for Phase Identification and Crystal Structure

XRD is a fundamental technique to identify the crystalline phases present in a sample and to determine their crystal structure.

Protocol Outline:

-

Prepare a finely ground powder of the this compound sample.

-

Mount the powder on a sample holder.

-

Place the sample holder in the XRD instrument.

-

Set the instrument parameters (e.g., X-ray source, voltage, current, scan range, step size, and scan speed). A typical scan range for calcium phosphates is 2θ from 20° to 60°.

-

Run the XRD scan to obtain a diffraction pattern.

-

Analyze the resulting diffractogram by comparing the peak positions and intensities to standard diffraction patterns from a database (e.g., JCPDS-ICDD) to identify the crystalline phases.

-

For more detailed analysis, Rietveld refinement can be used to determine lattice parameters and quantitative phase composition.

2. Fourier-Transform Infrared Spectroscopy (FTIR) for Functional Group Analysis

FTIR spectroscopy is used to identify the chemical bonds and functional groups present in a material.

Protocol Outline:

-

Mix a small amount of the dried this compound powder with potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000 to 400 cm-1.

-

Analyze the spectrum to identify characteristic absorption bands for phosphate (PO43-), hydroxyl (OH-), carbonate (CO32-), and water (H2O) groups to confirm the phase and assess its purity.

3. Scanning Electron Microscopy (SEM) for Morphological Analysis

SEM provides high-resolution images of the surface morphology and particle size of the this compound powders.

Protocol Outline:

-

Mount a small amount of the this compound powder onto an SEM stub using conductive adhesive tape or carbon paint.

-

Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or carbon) to prevent charging under the electron beam.

-

Place the stub in the SEM chamber.

-

Evacuate the chamber to a high vacuum.

-

Apply an accelerating voltage and scan the electron beam across the sample.

-

Capture images of the secondary or backscattered electrons to visualize the surface topography, particle size, and shape.

4. Determination of Ca/P Molar Ratio

The Ca/P ratio is a critical parameter for identifying and ensuring the quality of this compound biomaterials. It can be determined by various analytical techniques, including X-ray fluorescence (XRF), inductively coupled plasma optical emission spectrometry (ICP-OES), and energy-dispersive X-ray spectroscopy (EDX) coupled with SEM. A semi-quantitative method using XRD is also available.

Protocol Outline for EDX:

-

Prepare the sample for SEM analysis as described above.

-

During SEM imaging, select a representative area of the sample for elemental analysis.

-

Activate the EDX detector to collect the X-ray spectrum emitted from the sample.

-

The software will identify the elements present and their relative atomic percentages.

-

Calculate the Ca/P molar ratio from the atomic percentages of calcium and phosphorus.

Conclusion

A thorough understanding of the different phases of this compound is paramount for the rational design and development of advanced biomaterials and drug delivery systems. This guide provides a foundational understanding of their key properties, interrelationships, and the experimental techniques required for their synthesis and characterization. The provided data and protocols serve as a valuable resource for researchers and professionals working in this dynamic field.

References

dissolution kinetics of different calcium phosphate ceramics

An In-depth Technical Guide to the Dissolution Kinetics of Different Calcium Phosphate Ceramics

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CaP) ceramics are extensively utilized in biomedical applications, particularly in bone regeneration, due to their chemical similarity to the mineral phase of bone, biocompatibility, and osteoconductivity. The therapeutic efficacy of these ceramics is intrinsically linked to their dissolution kinetics, which dictates the local release of calcium and phosphate ions. This ionic release influences the material's resorption, the formation of new bone tissue, and the overall biological response. Understanding the dissolution behavior of different CaP ceramics is therefore critical for the rational design and selection of materials for specific clinical applications.

This technical guide provides a comprehensive overview of the dissolution kinetics of various this compound ceramics, including hydroxyapatite (HA), β-trithis compound (β-TCP), biphasic this compound (BCP), and amorphous this compound (ACP). It summarizes quantitative dissolution data, details experimental protocols for dissolution testing, and explores the cellular signaling pathways activated by the dissolution products.

Comparative Dissolution Kinetics of this compound Ceramics

The dissolution of this compound ceramics is a complex process governed by a multitude of factors including the material's phase composition, crystallinity, Ca/P ratio, specific surface area, and the surrounding environmental conditions such as pH and the presence of proteins. Generally, the order of dissolution rates for common CaP ceramics is as follows:

Amorphous this compound (ACP) > α-Trithis compound (α-TCP) > β-Trithis compound (β-TCP) > Calcium-deficient Hydroxyapatite > Stoichiometric Hydroxyapatite (HA)

Quantitative Dissolution Data

The following tables summarize quantitative data on the dissolution rates and solubility of different this compound ceramics from various studies. It is important to note that direct comparison between studies can be challenging due to variations in experimental conditions.

Table 1: Dissolution Rates of Various this compound Ceramics

| This compound Ceramic | Dissolution Medium | pH | Temperature (°C) | Dissolution Rate | Citation |

| Hydroxyapatite (HA) | |||||

| Sintered HA (Calcitite) | Tris buffer | 7.4 | 37 | Essentially 0 mg/min (at 10 min) | [1] |

| Poorly crystalline HA | Tris buffer | 7.4 | 37 | 0.0465 - 0.1589 mg/min (at 10 min) | [1] |

| HA powder | Potassium acetate buffer | 4.65 | 37 | Rate dependent on [H+]^0.64 | [2] |

| Carbonated HA | Hydrochloric acid | Variable | 37 | 2-10 times increase with increasing [H+], temperature, and flow rate | [3] |

| β-Trithis compound (β-TCP) | |||||

| β-TCP powder | Ca(OH)₂-H₃PO₄-NaOH-HNO₃-H₂O | Variable | 37 | log(j₀) = 2.02 - 0.82 pH (in mmol/m²·s) at zero saturation | [4] |

| β-TCP granules | TRIS buffer | 7.5 | 37 | Dissolution rate enhanced ~2 times compared to demineralized water | |

| Biphasic this compound (BCP) | |||||

| 20/80 HA/β-TCP | Simulated Body Fluid (SBF) | ~7.4 | 37 | Higher dissolution than 80/20 BCP | |

| Amorphous this compound (ACP) | |||||

| RF magnetron sputtered ACP coating | Constant solution | 6.50 | - | Significantly higher rate than heat-treated (crystalline) coating | |

| ACP | - | 3-4 | - | Converts to DCPD in minutes | |

| ACP | - | 9 | - | Slower conversion rate (~5 hours) |

Table 2: Solubility and Solubility Products of this compound Ceramics

| This compound Ceramic | Medium | pH | Temperature (°C) | Solubility (ppm) | Solubility Product (Ksp) | Citation |

| Hydroxyapatite (HA) | ||||||

| Sintered HA (Calcitite) | Tris buffer | 7.4 | 37 | 1.4 | 2.92 x 10⁻⁴² | |

| Poorly crystalline HA | Tris buffer | 7.4 | 37 | 7.4 - 7.5 | 1.19 x 10⁻³⁵ - 1.49 x 10⁻³⁵ | |

| Stoichiometric HA | Water | > 4.0 | - | Less soluble than β-TCP | ||

| β-Trithis compound (β-TCP) | ||||||

| β-TCP | Body fluids | Physiological | - | Does not dissolve without cell activity | ||

| Trithis compound (general) | 2.07 x 10⁻³³ |

Experimental Protocols for Dissolution Testing

Standardized and well-controlled experimental protocols are crucial for obtaining reliable and comparable dissolution data. Several standard test methods have been developed, with ASTM F1926 and ISO 13779-6 being prominent examples.

ASTM F1926: Standard Test Method for Dissolution Testing of this compound

This method is designed to evaluate the dissolution rate of this compound granules, fabricated forms, and coatings intended for surgical implant applications.

Objective: To determine the dissolution rate of a this compound material in a controlled laboratory setting.

Materials and Apparatus:

-

Test Specimen: The material should be representative of the final product (powder, granules, fabricated form, or coating).

-

Dissolution Medium: Typically a buffered solution such as Tris or MES buffer. The standard recommends using a control material like NIST SRM 2910 for comparison.

-

Apparatus:

-

A reaction vessel maintained at a constant temperature (e.g., 37°C).

-

A means of gentle agitation.

-

A calcium-ion selective electrode (Ca-ISE) or another suitable analytical instrument for measuring ion concentration.

-

A calibrated pH meter.

-

Procedure:

-

Sample Preparation: A defined mass of the this compound material is placed in the reaction vessel.

-

Dissolution: The dissolution medium is added to the vessel, and the test is initiated. The temperature is maintained at 37°C.

-

Data Collection: The concentration of calcium ions in the solution is measured continuously or at specific time intervals over a defined period (e.g., 24 hours). The pH of the solution is measured at the beginning and end of the test to ensure the buffer capacity is sufficient.

-

Analysis: The dissolution rate is calculated from the change in calcium ion concentration over time.

ISO 13779-6: Determination of Solubility Product of Hydroxyapatite

This standard specifies the method for determining the solubility product (Ksp) of hydroxyapatite powder used as a raw material for surgical implants.

Objective: To determine the thermodynamic solubility product (Ksp) of hydroxyapatite powder.

Materials and Apparatus:

-

Test Specimen: 400 mg of hydroxyapatite powder.

-

Dissolution Medium: 20 ml of an aqueous solution of phosphoric acid (5.026 mmol/dm³).

-

Apparatus:

-

A continuously shaken water bath maintained at (37.0 ± 0.1)°C.

-

Analytical instruments for measuring pH, calcium, and phosphate concentrations (e.g., ICP-MS).

-

Procedure:

-

Soaking: The hydroxyapatite powder is soaked in the phosphoric acid solution for 60 days at 37°C in a continuously shaken water bath.

-

Analysis: After 60 days, the pH, calcium, and phosphate concentrations of the saturated solution are measured.

-

Calculation: The thermodynamic solubility product (Ksp) is calculated using the equation specified in the standard.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow for Dissolution Testing

The following diagram illustrates a typical experimental workflow for determining the dissolution kinetics of this compound ceramics.

Caption: A typical experimental workflow for dissolution testing of this compound ceramics.

Cellular Signaling Pathways Activated by Calcium and Phosphate Ions

The dissolution of CaP ceramics releases calcium (Ca²⁺) and phosphate (PO₄³⁻) ions into the local microenvironment, which act as signaling molecules influencing the behavior of bone cells, particularly osteoblasts.

Extracellular calcium can activate osteoblasts through a G-protein-linked calcium-sensing receptor (CaSR). This activation can trigger various downstream signaling cascades, including the protein kinase A (PKA) and protein kinase C (PKC) pathways, as well as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. These pathways can ultimately lead to the expression of genes involved in osteoblast proliferation, differentiation, and bone matrix formation, such as c-fos and COX-2.

The following diagram illustrates a simplified signaling pathway in an osteoblast activated by extracellular calcium.

Caption: Simplified signaling pathway in an osteoblast activated by extracellular calcium.

Conclusion

The dissolution kinetics of this compound ceramics are a critical determinant of their in vivo performance. This guide has provided a comparative analysis of the dissolution behavior of HA, β-TCP, BCP, and ACP, supported by quantitative data. The detailed experimental protocols, based on established standards, offer a framework for reproducible and reliable dissolution testing. Furthermore, the elucidation of the signaling pathways activated by the dissolution products provides insight into the molecular mechanisms by which these materials stimulate bone regeneration. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for the innovation of next-generation biomaterials for bone tissue engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. Kinetics of dissolution of calcium hydroxyapatite powder. III: pH and sample conditioning effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dissolution rates of carbonated hydroxyapatite in hydrochloric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Kinetics of Dissolution of beta-Trithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Biocompatibility of Calcium Phosphate Nanoparticles: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium phosphate (CaP) nanoparticles are at the forefront of nanomedicine, primarily due to their excellent biocompatibility and biodegradability, which stems from their chemical similarity to the mineral component of human hard tissues like bone and teeth.[1][2] This makes them highly promising candidates for a wide range of biomedical applications, including as carriers for drugs, genes, proteins, and imaging agents.[2][3] This technical guide provides a comprehensive overview of the critical biocompatibility testing required for the preclinical assessment of CaP nanoparticles. It delves into detailed experimental protocols for key in vitro and in vivo assays, presents quantitative data from various studies in a structured format, and visually elucidates the cellular and signaling pathways influenced by these nanomaterials.

Introduction to Biocompatibility of this compound Nanoparticles

The inherent biocompatibility of CaP nanoparticles is their most significant advantage.[2] They are generally well-tolerated by cells and organisms and possess a defined degradation pathway, particularly in the acidic environment of endolysosomes after cellular uptake. This pH-dependent solubility ensures their biodegradability, a feature that distinguishes them from biopersistent materials like gold or carbon nanotubes.

However, the biological response to CaP nanoparticles is not uniform and can be influenced by a variety of physicochemical properties, including:

-

Size and Shape: Nanoparticle size is a critical determinant of cellular uptake and subsequent biological effects. For instance, a size of 20 ± 5 nm is often considered optimal for uptake by osteoblast-like cell lines. Needle-shaped nanoparticles have been shown to induce greater cellular injury compared to spherical or rod-like particles at high concentrations.

-

Surface Charge: A positive surface charge on CaP nanoparticles can enhance their uptake by cells, which have a negatively charged membrane. Positively charged hydroxyapatite (HA) nanoparticles have also demonstrated better cytocompatibility compared to their negatively charged counterparts.

-

Crystallinity: The crystal phase of CaP materials can influence the inflammatory response. For example, octathis compound (OCP) has been shown to switch macrophages to an anti-inflammatory M2 phenotype, while its hydrolyzed form, a Ca-deficient hydroxyapatite, can stimulate a pro-inflammatory response.

-

Ca/P Ratio: The stoichiometry of calcium and phosphate ions can significantly impact the biological performance of CaP materials. Variations in the Ca/P ratio have been shown to affect osteoblast viability and alkaline phosphatase activity.

-

Functionalization: Surface modification of CaP nanoparticles with polymers, fluorescent dyes, or targeting ligands can alter their biocompatibility profile and is a key strategy for developing advanced drug delivery and imaging systems.

In Vitro Biocompatibility Assessment

A battery of in vitro assays is essential for the initial screening of the biocompatibility of CaP nanoparticles. These tests provide crucial information on cytotoxicity, genotoxicity, hemocompatibility, and immunomodulatory effects.

Cytotoxicity Assays

Cytotoxicity assays are fundamental for determining the concentration at which nanoparticles may induce cell death. Commonly used methods include:

-

MTT/MTS Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the tetrazolium salt (MTT or MTS) to a colored formazan product by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.

-

Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of the cytoplasmic enzyme LDH into the cell culture medium upon cell membrane damage. It is a common method for assessing cytotoxicity.

Table 1: Summary of In Vitro Cytotoxicity Data for this compound Nanoparticles

| Nanoparticle Type | Cell Line | Assay | Concentration | Results | Reference(s) |

| β-Trithis compound (β-TCP) | hFOB 1.19 | MTT | Up to 320 ppm | No significant decrease in cell viability | |

| β-Trithis compound (β-TCP) | hFOB 1.19 | MTT | > 320 ppm | Decreased cell viability | |

| Biphasic this compound (BCP) | hFOB 1.19 | MTT | > 80 ppm | Decreased cell viability | |

| β-Trithis compound (β-TCP) | hFOB 1.19 | LDH | 640 ppm | Increased LDH release | |

| Biphasic this compound (BCP) | hFOB 1.19 | LDH | > 40 ppm | Increased LDH release | |

| Hydroxyapatite (HA) | MG63 | MTS | < 500 µg/mL | No effect on cell viability | |

| Strontium/Magnesium-doped CaP | HeLa | MTT | Not specified | High cell viability |

Genotoxicity Assays

Genotoxicity assays are crucial for evaluating the potential of nanoparticles to cause DNA or chromosomal damage.

-

Comet Assay (Single Cell Gel Electrophoresis): This sensitive technique detects DNA strand breaks in individual cells. The extent of DNA migration under electrophoresis is proportional to the amount of DNA damage.

-

Micronucleus Assay: This assay detects the formation of micronuclei, which are small, extranuclear bodies containing chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. It is a well-established method for assessing chromosomal damage.

Hemocompatibility Assays

For any nanoparticle intended for intravenous administration, assessing its interaction with blood components is critical.

-

Hemolysis Assay: This assay measures the ability of nanoparticles to damage red blood cells (erythrocytes), leading to the release of hemoglobin. The percentage of hemolysis is determined by quantifying the amount of free hemoglobin in the plasma after incubation with the nanoparticles.

Table 2: Hemocompatibility Data for this compound-Based Nanoparticles

| Nanoparticle Type | Concentration | Hemolysis (%) | Conclusion | Reference(s) |

| Biogenic nHAP and nP | < 50 µg/mL | Not significant | Hemocompatible | |

| Needle-shaped nHAP | 10 mg/mL (in mice erythrocytes) | Not specified | Hemocompatible | |

| Rod-like nHAP | Up to 4 mg/mL | Not specified | Hemocompatible |

Immunological Response Assessment

CaP nanoparticles can interact with immune cells and modulate their function. Understanding these interactions is vital, especially for applications in vaccine delivery and immunomodulation.

-

Cytokine Profiling: Measuring the secretion of cytokines (e.g., interleukins, tumor necrosis factor-alpha) by immune cells, such as macrophages, in response to nanoparticle exposure provides insights into the pro-inflammatory or anti-inflammatory potential of the material.

-

Macrophage Polarization: Macrophages can be polarized into different phenotypes, primarily the pro-inflammatory M1 and the anti-inflammatory M2 types. The ability of CaP nanoparticles to influence this polarization is a key aspect of their immunomodulatory properties. For example, octathis compound (OCP) has been shown to promote the M2 phenotype, which is beneficial for tissue repair.

Detailed Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To assess cell viability by measuring the metabolic activity of cells exposed to CaP nanoparticles.

Materials:

-

Cell line of interest (e.g., HeLa, MG63)

-

Complete cell culture medium

-

CaP nanoparticle stock solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Nanoparticle Treatment: Prepare serial dilutions of the CaP nanoparticle suspension in cell culture medium. Remove the old medium from the cells and add the nanoparticle dilutions. Include untreated cells as a negative control and a medium-only blank.

-

Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals in viable cells.

-

Formazan Solubilization: Carefully remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

LDH Cytotoxicity Assay

Objective: To quantify cytotoxicity by measuring the release of LDH from damaged cells.

Materials:

-

LDH Cytotoxicity Detection Kit

-

Cell culture supernatant

-

96-well plate

-

Microplate reader

Procedure:

-

Sample Collection: After incubating cells with CaP nanoparticles, collect the cell culture supernatant.

-

Controls: Use 1% Triton X-100 as a positive control (high control) for maximum LDH release and untreated cells as a negative control (low control).

-

LDH Reaction: Follow the manufacturer's protocol to initiate the enzymatic reaction that converts a tetrazolium salt into a colored formazan product in the presence of LDH.

-

Absorbance Measurement: Stop the reaction and measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance values of the samples and controls.

Hemolysis Assay

Objective: To evaluate the compatibility of CaP nanoparticles with red blood cells.

Materials:

-

Fresh human whole blood with anticoagulant (e.g., heparin)

-

Phosphate-Buffered Saline (PBS)

-

CaP nanoparticle suspensions

-

Positive control (e.g., Triton X-100) and negative control (PBS)

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Blood Preparation: Dilute the whole blood with PBS to a specific hemoglobin concentration.

-

Incubation: Add the CaP nanoparticle suspensions at various concentrations to the diluted blood. Include positive and negative controls. Incubate the samples at 37°C for a defined period (e.g., 3.5 hours).

-

Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

-

Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer. The cyanmethemoglobin method is commonly used for this quantification.

-

Data Analysis: Calculate the percentage of hemolysis for each nanoparticle concentration relative to the positive control (100% hemolysis).

Cellular Uptake and Signaling Pathways

The biological effects of CaP nanoparticles are initiated by their interaction with the cell membrane and subsequent internalization.

Cellular Uptake Mechanisms

CaP nanoparticles are typically taken up by cells via endocytosis. Once inside the cell, they are trafficked to endosomes and lysosomes. The acidic environment within these organelles (pH < 5) leads to the dissolution of the CaP nanoparticles, releasing their cargo (if any) and calcium and phosphate ions into the cytoplasm. This dissolution can also lead to endosomal bursting due to increased osmotic pressure, facilitating the cytosolic delivery of therapeutic agents.

dot

Caption: Cellular uptake and intracellular processing of CaP nanoparticles.

Signaling Pathways

The released calcium and phosphate ions, as well as the nanoparticle itself, can modulate various intracellular signaling pathways.

-

Calcium Signaling: An increase in intracellular calcium concentration can trigger a cascade of signaling events, potentially leading to apoptosis in cancer cells.

-

Inflammatory Signaling: CaP nanoparticles can activate inflammatory pathways in immune cells. For instance, biphasic this compound ceramics have been shown to regulate macrophage secretion via the ERK signaling pathway, leading to the release of chemokines that can recruit mesenchymal stem cells for bone regeneration.

-

Macrophage Polarization Signaling: The crystal phase and chemical composition of CaP materials can influence signaling pathways that determine macrophage polarization. This involves the differential expression of pro-inflammatory (e.g., TNF-α, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines.

dot

Caption: CaP nanoparticle-mediated macrophage signaling for bone regeneration.

dot

Caption: Influence of CaP crystal phase on macrophage polarization.

Conclusion

The biocompatibility of this compound nanoparticles is a multifaceted characteristic that is paramount to their successful translation into clinical applications. A thorough and systematic evaluation using a combination of in vitro and in vivo models is essential. This guide has provided a framework for this assessment, outlining key experimental protocols, summarizing relevant data, and illustrating the underlying cellular and molecular mechanisms. By carefully considering the physicochemical properties of CaP nanoparticles and their interactions with biological systems, researchers and drug development professionals can design and engineer safer and more effective nanomaterials for a myriad of biomedical applications.

References

In Vitro Biocompatibility of Calcium Phosphate Scaffolds: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential in vitro assays for evaluating the biocompatibility of calcium phosphate (CaP) scaffolds, critical biomaterials in bone tissue engineering and regenerative medicine. Adherence to standardized testing protocols is paramount for ensuring the safety and efficacy of these scaffolds in clinical applications. This document details the core assays for assessing cytocompatibility, genotoxicity, and hemocompatibility, complete with experimental protocols and data interpretation.

Cytocompatibility Assays

Cytocompatibility assays are fundamental to determining whether a material elicits a toxic response in cells. For CaP scaffolds, these tests evaluate cell viability, proliferation, and adhesion, providing insights into how the material interacts with host cells.

Cell Viability and Proliferation Assays

These assays quantify the number of living, healthy cells in contact with the CaP scaffold.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol: MTT Assay

-

Scaffold Preparation: Sterilize CaP scaffolds and place them in a 24-well tissue culture plate.

-

Cell Seeding: Seed osteoblast-like cells (e.g., MG-63, Saos-2, or primary human osteoblasts) onto the scaffolds at a density of 1 x 10^4 cells/well. Culture in a humidified incubator at 37°C with 5% CO2.

-

Incubation: At desired time points (e.g., 1, 3, and 7 days), remove the culture medium.

-

MTT Addition: Add 500 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 500 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Transfer 100 µL of the DMSO solution from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage relative to the control (cells cultured on tissue culture plastic).

This fluorescence-based assay provides a direct visualization of live and dead cells on the scaffold. It utilizes two fluorescent dyes: calcein AM, which stains viable cells green, and ethidium homodimer-1 (EthD-1), which stains dead cells red.

Experimental Protocol: Live/Dead Assay [1][2]

-

Scaffold Preparation and Cell Seeding: Follow steps 1 and 2 of the MTT assay protocol.

-

Staining Solution Preparation: Prepare a working solution of 2 µM calcein AM and 4 µM EthD-1 in phosphate-buffered saline (PBS).[3]

-

Staining: At desired time points, wash the cell-seeded scaffolds with PBS. Add a sufficient volume of the Live/Dead staining solution to cover the scaffolds and incubate for 30-45 minutes at 37°C, protected from light.[3]

-

Imaging: Visualize the scaffolds using a fluorescence microscope with appropriate filters for green (live) and red (dead) fluorescence.

-

Quantification: Image analysis software can be used to quantify the number of live and dead cells to determine the percentage of viable cells.

Workflow for Cytocompatibility Assessment

Caption: Workflow for assessing the cytocompatibility of CaP scaffolds.

Osteogenic Differentiation Assay

For bone tissue engineering applications, it is crucial that CaP scaffolds support the differentiation of progenitor cells into osteoblasts. The alkaline phosphatase (ALP) activity assay is a key indicator of early osteogenic differentiation.[4]

ALP is an enzyme expressed at high levels by active osteoblasts. This assay measures the enzymatic activity of ALP in cell lysates.

Experimental Protocol: ALP Activity Assay

-

Scaffold Preparation and Cell Seeding: Seed mesenchymal stem cells (MSCs) or pre-osteoblastic cells onto CaP scaffolds and culture in an osteogenic induction medium.

-

Cell Lysis: At specific time points (e.g., 7, 14, and 21 days), wash the cell-seeded scaffolds with PBS and lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

ALP Reaction: Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Absorbance Measurement: Stop the reaction with a stop solution (e.g., NaOH) and measure the absorbance at 405 nm.

-

Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a protein assay (e.g., BCA assay).

Table 1: Representative Quantitative Data for Cytocompatibility of this compound Scaffolds

| Scaffold Composition | Cell Type | Assay | Time Point | Result | Reference |

| Biphasic this compound (BCP) | hUC-MSCs | Cell Viability | 72 hours | >95% viability | |

| Strontium-doped BCP | hUC-MSCs | Cell Viability | 72 hours | Significantly higher than neat BCP | |

| Hydroxyapatite (HA) | MC3T3-E1 | ALP Activity | 14 days | Increased activity vs. tissue culture plastic | |

| Carbon Nanofiber/HA Composite | L929 Fibroblasts | WST-1 Assay | 7 days | Increased viability with HA | |

| CSMA + 50% CaP | MC3T3 cells | Alamar Blue | Not specified | No significant difference from control |

Genotoxicity Assays

Genotoxicity testing determines if a material or its leachable substances can cause damage to the genetic material of cells. For medical devices with prolonged patient contact, genotoxicity assessment is mandatory according to ISO 10993-3.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test uses specific strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow in a medium lacking the specific amino acid.

Experimental Protocol: Ames Test (Extract Method)

-

Extract Preparation: Prepare extracts of the CaP scaffold in both polar (e.g., saline) and non-polar (e.g., DMSO) solvents according to ISO 10993-12.

-

Bacterial Culture: Grow the bacterial tester strains overnight.

-

Exposure: Mix the bacterial culture with the scaffold extract and, in parallel experiments, with a metabolic activation system (S9 mix).

-

Plating: Plate the mixture onto minimal agar plates lacking the specific amino acid.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Colony Counting: Count the number of revertant colonies. A significant increase in revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Cell Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Culture and Exposure: Culture mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) and expose them to extracts of the CaP scaffold with and without metabolic activation.

-

Cytokinesis Block: Add cytochalasin-B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with appropriate dyes (e.g., Giemsa or a fluorescent DNA stain).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a microscope. An increase in micronucleated cells indicates clastogenic or aneugenic potential.

Genotoxicity Testing Workflow

Caption: Workflow for the genotoxicity assessment of CaP scaffolds.

Hemocompatibility Assays

For CaP scaffolds that may come into contact with blood, hemocompatibility testing is essential to evaluate their effects on blood components. These tests are guided by ISO 10993-4.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by the material. The amount of hemoglobin released from damaged RBCs is measured spectrophotometrically.

Experimental Protocol: Hemolysis Assay (Direct Contact Method according to ASTM F756)

-

Blood Preparation: Obtain fresh human or rabbit blood and dilute it with PBS.

-

Material Incubation: Place the CaP scaffold in a tube with the diluted blood. Use PBS as a negative control and deionized water as a positive control.

-

Incubation: Incubate the tubes at 37°C for a specified time (e.g., 3 hours) with gentle agitation.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify the released hemoglobin.

-

Calculation: Calculate the percentage of hemolysis relative to the positive control. A hemolysis rate of less than 5% is generally considered non-hemolytic.

Table 2: Representative Quantitative Data for Hemocompatibility of this compound Scaffolds

| Scaffold Composition | Assay | Result | Classification | Reference |

| β-TCP/Al2O3 | Hemolysis | < 5% | Non-hemolytic | |

| Nanoporous Hydroxyapatite | Hemolysis | < 5% | Highly hemocompatible | |

| HA/BT Nanocomposite | Hemolysis | < 5% | Hemocompatible |

Cell-Scaffold Interaction and Signaling Pathways

The biocompatibility and osteoinductive potential of CaP scaffolds are mediated by complex interactions between cells and the material surface. These interactions trigger intracellular signaling cascades that regulate cell adhesion, proliferation, and differentiation.

Integrin-Mediated Signaling

Cell adhesion to the extracellular matrix (ECM) proteins adsorbed onto the CaP surface is primarily mediated by integrins, which are transmembrane receptors. Integrin clustering upon ligand binding initiates the formation of focal adhesions and activates downstream signaling pathways.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in osteoblast differentiation. Studies have shown that CaP ceramics can activate the ERK and p38 MAPK pathways, leading to the upregulation of osteogenic marker genes.

Integrin-Mediated Signaling on this compound Scaffolds

Caption: Integrin-mediated signaling cascade in osteoblasts on CaP scaffolds.

References

The Unfolding Cascade: A Technical Guide to Calcium Phosphate Nucleation and Crystal Growth

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanisms governing calcium phosphate nucleation and crystal growth, critical processes in both physiological biomineralization and pathological calcification. Understanding these fundamental steps is paramount for advancements in bone tissue engineering, the development of novel drug delivery systems, and the prevention of unwanted calcification in medical devices. This document provides a comprehensive overview of the current understanding of these complex phenomena, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Core Concepts: From Pre-nucleation Clusters to Crystalline Lattices

The formation of solid this compound (CaP) phases from a supersaturated solution is a multi-stage process that deviates significantly from classical nucleation theory. The contemporary view embraces a non-classical pathway, emphasizing the role of pre-nucleation clusters and transient amorphous precursor phases.

Classical vs. Non-Classical Nucleation: Classical nucleation theory posits the spontaneous formation of a stable crystalline nucleus from a supersaturated solution once a critical size is overcome. However, for this compound, a more complex, multi-step "non-classical" pathway is now widely accepted. This pathway involves the formation of ion associates and pre-nucleation clusters (PNCs) that are stable in solution.[1][2][3] These clusters subsequently aggregate to form an amorphous this compound (ACP) phase.[4][5]

The Pivotal Role of Amorphous this compound (ACP): ACP is a highly hydrated and disordered precursor phase that lacks the long-range order of crystalline calcium phosphates. It is often the first solid phase to precipitate from supersaturated solutions, particularly at neutral or physiological pH. ACP is metastable and serves as a reservoir of calcium and phosphate ions, eventually transforming into more stable crystalline phases like octathis compound (OCP) and ultimately the thermodynamically most stable phase, hydroxyapatite (HA). This transformation can occur through dissolution and reprecipitation or via a solid-state transformation.

Ostwald's Rule of Stages: The sequential transformation from ACP to more stable crystalline phases generally follows Ostwald's rule of stages. This principle states that a system will progress through a series of metastable intermediates, each with decreasing solubility (and thus increasing stability), before reaching the final, most stable state. For calcium phosphates, a common pathway is the transformation of ACP to OCP, which then hydrolyzes to form HA.

Key Factors Influencing Nucleation and Growth:

-

Supersaturation: The driving force for nucleation and crystal growth is the degree of supersaturation of the solution with respect to a particular this compound phase.

-

pH: The pH of the solution is a critical determinant of the speciation of phosphate ions (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) and consequently dictates which this compound phase is most likely to form and is most stable. Generally, more acidic conditions favor the formation of phases like dithis compound dihydrate (DCPD), while neutral to alkaline conditions favor the formation of ACP, OCP, and HA.

-

Temperature: Temperature influences the solubility of this compound phases and the kinetics of nucleation and crystal growth.

-

Inhibitors and Promoters: Various ions and biomolecules can significantly influence the kinetics of nucleation and crystal growth. For instance, magnesium ions are known inhibitors of HA nucleation and growth, stabilizing the ACP phase. Conversely, certain non-collagenous proteins can act as nucleators or inhibitors, depending on their concentration and post-translational modifications.

Quantitative Data Summary

The following tables summarize key quantitative data related to the solubility, nucleation, and crystal growth of various this compound phases.

Table 1: Solubility Products (Ksp) of Common this compound Phases

| This compound Phase | Formula | Ca/P Ratio | -log(Ksp) at 25 °C | -log(Ksp) at 37 °C |

| Dithis compound dihydrate (DCPD) | CaHPO₄·2H₂O | 1.00 | 6.59 | 6.62 |

| Dithis compound anhydrous (DCPA) | CaHPO₄ | 1.00 | 6.90 | 7.00 |

| Octathis compound (OCP) | Ca₈H₂(PO₄)₆·5H₂O | 1.33 | 96.6 | 94.2 |

| α-Trithis compound (α-TCP) | α-Ca₃(PO₄)₂ | 1.50 | 25.5 | 25.0 |

| β-Trithis compound (β-TCP) | β-Ca₃(PO₄)₂ | 1.50 | 28.9 | 29.5 |

| Hydroxyapatite (HA) | Ca₁₀(PO₄)₆(OH)₂ | 1.67 | 116.8 | 115.0 |

| Tetrathis compound (TTCP) | Ca₄(PO₄)₂O | 2.00 | 38.0 | Not Available |

Data compiled from multiple sources. Note that Ksp values can vary depending on the experimental conditions and calculation methods.

Table 2: Induction Times for Amorphous this compound (ACP) Precipitation

| Initial Ca²⁺ (mmol/L) | Initial PO₄³⁻ (mmol/L) | pH | Temperature (°C) | Stirring | Induction Time (min) | Reference |

| 3.5 | 3.5 | 7.4 | 25 | No | 30 | |

| 4.0 | 4.0 | 7.4 | 25 | No | Shorter than with 3.5 mmol/L | |

| 3.5 | 3.5 | 7.4 | 25 | Yes | Shorter than without stirring | |

| 4.0 | 4.0 | 7.4 | 25 | Yes | Shorter than without stirring | |

| Not specified | Not specified | 8.0 | 37 | Not specified | < 30 | |

| Not specified | Not specified | 8.0 | 26 | Not specified | 120 (2 hours) | |

| Not specified | Not specified | 8.0 | 10 | Not specified | 4320 (3 days) |

Table 3: Influence of Magnesium on Hydroxyapatite (HA) Nucleation and Growth

| Parameter | Mg²⁺ Concentration (mM) | Observation | Reference |

| Nucleation | < 4 | Inhibition of nucleation observed | |

| Growth | > 4 | Inhibition of both nucleation and growth | |

| Phase Stability | Not specified | Stabilizes the amorphous this compound (ACP) phase | |

| Crystal Size | Increasing concentration | Decreases crystal size |

Table 4: Crystal Growth Rates of Hydroxyapatite (HA)

| Supersaturation Level | Growth Rate (monolayers/hour) | Conditions | Reference |

| Relatively low | 1.34 | Constant composition method, physiological conditions | |

| Not specified | Highly dependent on surface area of seed crystals | Various precipitation conditions |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these studies.

In-situ Liquid-Phase Transmission Electron Microscopy (TEM)

This technique allows for the direct observation of nucleation and crystal growth processes in real-time within a liquid environment.

Methodology:

-

Sample Preparation: A supersaturated solution of this compound is prepared, often mimicking simulated body fluid. For studying interactions with surfaces, nanoparticles (e.g., TiO₂) can be introduced into the solution.

-

Liquid Cell Assembly: The solution is hermetically sealed within a liquid cell TEM holder (e.g., Protochips Poseidon). This cell consists of two microchips with electron-transparent silicon nitride windows, creating a nanometer-thick liquid layer.

-

TEM Imaging: The assembled holder is inserted into the TEM. Imaging is typically performed in bright-field (BF) or scanning TEM (STEM) mode to visualize the formation, aggregation, and transformation of this compound particles.

-

Data Acquisition: A series of images and videos are recorded to capture the dynamic processes of nucleation, particle attachment, and crystallization over time.

-

Correlative Analysis: After the in-situ experiment, the particles can be further analyzed ex-situ using techniques like selected area electron diffraction (SAED) and energy-dispersive X-ray spectroscopy (EDX) to determine their crystallinity and elemental composition.

Atomic Force Microscopy (AFM)

AFM is a powerful tool for studying crystal growth and dissolution at the nanoscale on a substrate in a fluid environment.

Methodology:

-

Substrate Preparation: A suitable substrate, such as a cleaved calcite rhomb, is mounted in the AFM fluid cell.

-

Fluid Exchange: A supersaturated this compound solution is continuously flowed over the substrate surface using a syringe pump at a constant flow rate (e.g., 50 mL/h).

-

In-situ Imaging: The AFM is operated in tapping mode to acquire sequential images of the substrate surface. This allows for the visualization of the nucleation and growth of this compound phases on the surface over time.

-

Kinetic Analysis: The dimensions of the growing crystals or dissolving etch pits are measured from the sequential AFM images to determine growth or dissolution rates.

-

Solution Analysis: The effluent solution can be collected and analyzed using techniques like inductively coupled plasma optical emission spectrometry (ICP-OES) to monitor changes in ion concentrations.

Constant Composition Titration

This method allows for the study of crystal growth kinetics under constant supersaturation, providing precise rate measurements.

Methodology:

-

Reaction Setup: A thermostated reaction vessel is equipped with a pH electrode, a calcium-specific electrode, and automatic burettes.

-

Supersaturated Solution: A metastable supersaturated solution of this compound is prepared in the reactor.

-

Seeding: A known amount of well-characterized seed crystals (e.g., hydroxyapatite) is added to the solution to initiate growth.

-

Titration: As the seed crystals grow, they consume calcium and phosphate ions from the solution, causing a decrease in their concentrations and a change in pH. The specific ion electrodes detect these changes. A control system activates the automatic burettes to add titrant solutions containing calcium and phosphate ions to maintain their concentrations (and thus the supersaturation) and a base (e.g., NaOH) to maintain a constant pH.

-

Rate Calculation: The rate of crystal growth is calculated from the volume of the titrant solutions added over time, which directly corresponds to the rate of ion consumption by the growing crystals.

Visualization of Pathways and Processes

The following diagrams, generated using the DOT language, illustrate key concepts in this compound nucleation and growth.

Caption: Non-classical nucleation pathway of this compound.

Caption: Experimental workflow for in-situ liquid-phase TEM.

Caption: Role of non-collagenous proteins in bone mineralization.

Caption: Influence of pH on the formation of this compound phases.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Real‐Time Visualization of this compound Formation on Titanium Dioxide Nanoparticles Using Liquid Transmission Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amorphous this compound Formation and Aggregation Process Revealed by Light Scattering Techniques [mdpi.com]

- 5. Role of osteopontin in bone remodeling and orthodontic tooth movement: a review - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into the Bioactivity of Calcium Phosphate Materials: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Calcium phosphate (CaP) materials are at the forefront of bone regenerative medicine, prized for their biocompatibility and osteoconductive properties. Their ability to actively participate in the healing process by stimulating cellular activity and integrating with host tissue sets them apart from bio-inert materials. This technical guide delves into the core principles of CaP bioactivity, offering a comprehensive overview of the mechanisms, cellular interactions, and the experimental methodologies used to evaluate these critical functions.

The Foundation of Bioactivity: Dissolution, Ion Release, and Surface Chemistry

The bioactivity of this compound materials is intrinsically linked to their chemical composition, crystal structure, and surface characteristics. These properties govern their dissolution rate in physiological environments, leading to the release of calcium (Ca²⁺) and phosphate (PO₄³⁻) ions, which are the primary mediators of the material's biological effects.

The local increase in Ca²⁺ and PO₄³⁻ concentrations in the vicinity of the implant creates a supersaturated environment that promotes the precipitation of a new, bone-like apatite layer. This layer is crucial for establishing a strong bond between the implant and the surrounding bone tissue.[1] Furthermore, these ions act as signaling molecules, directly influencing the behavior of bone cells.[2][3]

The surface of CaP materials also plays a critical role in their bioactivity. Immediately upon implantation, the material surface is coated with proteins from bodily fluids.[4][5] The composition and conformation of this adsorbed protein layer are influenced by the material's surface topography, charge, and chemistry, and it is this protein interface that cells primarily interact with.

Cellular Interactions: Orchestrating Bone Regeneration

This compound materials orchestrate bone regeneration by modulating the activity of key bone cells, primarily osteoblasts and osteoclasts.

Osteoblast Response: Building New Bone

Osteoblasts are the bone-forming cells responsible for synthesizing the organic matrix of bone and its subsequent mineralization. The ions released from CaP materials, particularly Ca²⁺ and PO₄³⁻, have been shown to stimulate osteoblast proliferation, differentiation, and matrix production.

-

Gene Expression: Studies have demonstrated that elevated concentrations of calcium and phosphate ions can upregulate the expression of key osteogenic genes such as alkaline phosphatase (ALP), collagen type I (Col-I), osteopontin (OPN), osteocalcin (OCN), and Runx2.

-

Signaling Pathways: The released ions can activate several signaling pathways crucial for osteogenesis, including the bone morphogenetic protein (BMP) pathway and the Wnt signaling pathway.

Osteoclast Activity: Remodeling and Resorption

Osteoclasts are responsible for bone resorption, a critical process for bone remodeling and the integration of biomaterials. The composition and crystallinity of CaP materials can influence osteoclast differentiation and activity.

-

Material Resorption: More soluble CaP phases, such as β-trithis compound (β-TCP), are more readily resorbed by osteoclasts compared to the less soluble hydroxyapatite (HA). This resorption process is essential for the gradual replacement of the implant material with new bone.

-

Signaling Pathways: The interaction between osteoclasts and CaP materials can be modulated by the RANKL-RANK signaling pathway. An appropriate calcium-to-phosphate ratio can promote RANKL-RANK binding, leading to enhanced osteoclast differentiation and activity, which in turn is coupled with bone formation.

Key Signaling Pathways in this compound Bioactivity

The biological response to this compound materials is mediated by a complex network of intracellular signaling pathways. The released calcium and phosphate ions act as second messengers, triggering cascades of events that ultimately regulate gene expression and cellular function.

References

Amorphous vs. Crystalline Calcium Phosphate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the core properties, experimental evaluation, and biological interactions of amorphous and crystalline calcium phosphate biomaterials.

Introduction

Calcium phosphates (CaPs) are a class of biomaterials widely utilized in bone regeneration, dental applications, and drug delivery due to their chemical similarity to the mineral phase of bone.[1] These materials exist in various crystalline and an amorphous form, each possessing distinct physicochemical and biological properties that dictate their performance in biomedical applications. Crystalline calcium phosphates (CCPs), such as hydroxyapatite (HA) and β-trithis compound (β-TCP), are characterized by a long-range, ordered atomic arrangement.[2] In contrast, amorphous this compound (ACP) lacks this long-range order, resulting in a more disordered structure.[3] This fundamental structural difference leads to significant variations in their solubility, dissolution rates, surface properties, and, consequently, their interactions with biological systems.[4][5] This technical guide provides a comprehensive comparison of the properties of amorphous and crystalline calcium phosphates, detailed experimental protocols for their synthesis and characterization, and an overview of the key signaling pathways they modulate in the context of bone regeneration and drug delivery.

Physicochemical Properties: A Comparative Analysis

The structural differences between amorphous and crystalline calcium phosphates give rise to distinct physicochemical properties that are critical for their application in drug delivery and tissue engineering. ACP, with its disordered structure, generally exhibits higher solubility and a faster dissolution rate compared to its more stable crystalline counterparts like hydroxyapatite. This higher reactivity of ACP can be advantageous for applications requiring rapid ion release to stimulate cellular activity or for the controlled release of therapeutic agents.

Conversely, the lower solubility of crystalline phases such as HA provides greater stability and longevity, making them suitable for load-bearing applications and as long-term scaffolds for bone ingrowth. The surface area and porosity also differ significantly, with ACP often presenting a higher surface area, which can influence protein adsorption and subsequent cellular interactions.

Below is a summary of key quantitative data comparing the properties of amorphous and various crystalline calcium phosphates.

| Property | Amorphous this compound (ACP) | Hydroxyapatite (HA) | β-Trithis compound (β-TCP) | Biphasic this compound (BCP) (HA/β-TCP) |

| Solubility (Ksp at ~25°C) | Higher, variable (metastable) | ~1 x 10⁻¹¹⁷ | ~1 x 10⁻²⁹ | Variable, dependent on ratio |

| Dissolution Rate | High | Low | Moderate to High | Tailorable by HA/β-TCP ratio |

| Surface Area (BET) | Generally high (can exceed 100 m²/g) | Lower (typically < 100 m²/g) | Variable, depends on synthesis | Variable, depends on synthesis |

| Particle Size | Nanometer to sub-micron range | Nanometer to micron range | Nanometer to micron range | Nanometer to micron range |

| Ca/P Molar Ratio | Variable (typically 1.2 - 2.2) | 1.67 (stoichiometric) | 1.5 | Variable (typically 1.5 - 1.67) |

Biological Properties and Cellular Interactions

The interaction of this compound biomaterials with cells is fundamentally governed by their surface chemistry, topography, and the local concentration of dissolved ions. Both amorphous and crystalline phases are generally considered biocompatible and osteoconductive, meaning they support the attachment, proliferation, and differentiation of bone-forming cells (osteoblasts).

However, the rate of ion release and surface characteristics lead to different cellular responses. The higher dissolution rate of ACP results in a more rapid supersaturation of calcium and phosphate ions in the local environment, which can actively stimulate osteoblast differentiation and mineralization. In contrast, the more stable surface of crystalline HA provides a durable substrate for cell adhesion and long-term matrix deposition.

The adsorption of proteins from the surrounding biological fluids onto the material surface is a critical initial event that mediates subsequent cell attachment and behavior. The surface properties of ACP and CCPs influence the conformation and type of proteins adsorbed, which in turn affects integrin binding and the activation of intracellular signaling cascades.

| Property | Amorphous this compound (ACP) | Crystalline Calcium Phosphates (e.g., HA, β-TCP) |

| Osteoconductivity | Excellent | Excellent |

| Osteoinductivity | Can be osteoinductive, particularly when combined with growth factors | Can be osteoinductive, especially in porous forms |

| Biodegradation | High | Low (HA) to Moderate (β-TCP) |

| Protein Adsorption | High capacity, may differ in protein conformation | High capacity, well-studied for various proteins |

| Cell Adhesion | Supports cell adhesion | Excellent for cell adhesion and spreading |

| Osteoblast Proliferation | Generally supports proliferation | Supports robust proliferation |

| Osteoblast Differentiation | Strong stimulation due to high ion release | Sustained stimulation of differentiation |

Experimental Protocols

Synthesis of Amorphous and Crystalline Calcium Phosphates

This protocol describes a common method for synthesizing ACP nanoparticles. The key to obtaining an amorphous phase is rapid precipitation from supersaturated solutions at controlled pH and temperature.

Materials:

-

Calcium chloride dihydrate (CaCl₂·2H₂O)

-

Di-sodium hydrogen phosphate (Na₂HPO₄)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Magnetic stirrer and stir bar

-

pH meter

-

Centrifuge and centrifuge tubes

-

Freeze-dryer

Procedure:

-

Prepare a 0.5 M solution of CaCl₂·2H₂O in deionized water.

-

Prepare a 0.3 M solution of Na₂HPO₄ in deionized water.

-

Place the Na₂HPO₄ solution on a magnetic stirrer and begin stirring vigorously.

-

Rapidly add the CaCl₂ solution to the stirring Na₂HPO₄ solution. A voluminous white precipitate will form immediately.

-

Immediately monitor and adjust the pH of the suspension to 10-11 by adding 1 M NaOH solution dropwise. Maintaining a high pH is crucial to prevent the crystallization of ACP.

-

Continue stirring for 1-2 minutes after the final pH adjustment.

-

Immediately centrifuge the suspension at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the ACP precipitate.

-

Discard the supernatant and wash the pellet by resuspending it in deionized water, followed by centrifugation. Repeat the washing step three times to remove residual salts.

-

After the final wash, resuspend the ACP pellet in a minimal amount of deionized water and freeze the suspension rapidly using liquid nitrogen.

-

Lyophilize the frozen suspension using a freeze-dryer to obtain a fine, dry ACP powder.

-